2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
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Overview
Description
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound that features a thiazine ring, a bromobenzylidene group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the thiazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromobenzylidene group may facilitate binding to specific molecular targets, while the thiazine ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- BENZYL (2E)-2-(4-BROMOBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2E)-2-(4-BROMOBENZYLIDENE)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. Its structure allows for diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10BrN3O3S |
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Molecular Weight |
356.20 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C12H10BrN3O3S/c13-8-3-1-7(2-4-8)6-14-16-12-15-10(17)5-9(20-12)11(18)19/h1-4,6,9H,5H2,(H,18,19)(H,15,16,17)/b14-6+ |
InChI Key |
CLMGQCPLDWVTLV-MKMNVTDBSA-N |
Isomeric SMILES |
C1C(S/C(=N/N=C/C2=CC=C(C=C2)Br)/NC1=O)C(=O)O |
Canonical SMILES |
C1C(SC(=NN=CC2=CC=C(C=C2)Br)NC1=O)C(=O)O |
Origin of Product |
United States |
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